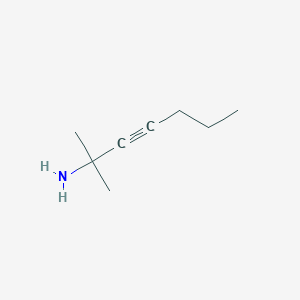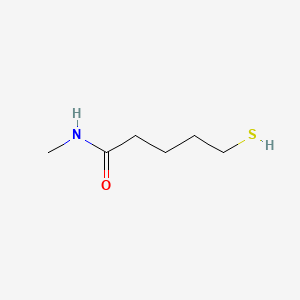![molecular formula C12H18N4O4 B13459792 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a triazole ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the cyclobutyl and triazole moieties under suitable reaction conditions to obtain the target compound.
Análisis De Reacciones Químicas
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the triazole ring or the cyclobutyl group using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group provides steric protection. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar compounds include:
1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid: This compound also features a Boc protecting group and is used in peptide synthesis.
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid: Another compound with a cyclobutyl group and Boc protection, used in various synthetic applications.
The uniqueness of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of a triazole ring and a cyclobutyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N4O4 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)13-7-4-8(5-7)16-6-9(10(17)18)14-15-16/h6-8H,4-5H2,1-3H3,(H,13,19)(H,17,18) |
Clave InChI |
SHNPSNVMLMQSNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B13459728.png)

![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)







![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)

